

In Vitro Characterization of Novel σ_1 Receptor Ligands: A Technical Guide

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Compound of Interest

Compound Name: *1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol*

CAS No.: *1019606-10-0*

Cat. No.: *B1523201*

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Introduction: The Chaperone Hypothesis

The Sigma-1 receptor (S1R) is not a classical G-protein coupled receptor (GPCR) or ion channel.^{[1][2]} It is a ligand-operated molecular chaperone primarily localized at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER).^{[3][4][5]}

- The Challenge: S1R does not produce a direct electrophysiological or second-messenger signal upon binding. Its activity is defined by the modulation of client proteins (e.g., IP3R, IRE1, BiP).
- The Goal: Characterization must distinguish between affinity (binding) and efficacy (chaperone activation vs. inhibition).

Phase 1: Binding Affinity & Selectivity (The "Go/No-Go" Gate)

Objective: Determine the equilibrium dissociation constant (

) and selectivity profile against the Sigma-2 receptor (S2R).

Gold Standard: [³H]-(+)-Pentazocine Radioligand Binding

(+)-Pentazocine is the highly selective S1R agonist used to define the binding pocket.

Protocol:

- Tissue Source: Guinea Pig Liver (GPL) membranes (Highest native S1R density).[1]
Alternatively, HEK293 cells overexpressing human S1R.
- Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
- Radioligand: [³H]-(+)-Pentazocine (2–3 nM final concentration; near
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- Non-Specific Binding (NSB): Define using 10 μM Haloperidol or 10 μM unlabeled (+)-Pentazocine.
- Incubation: 120 minutes at 37°C (Critical: S1R binding kinetics are slow and temperature-dependent).
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a Brandel harvester.

Selectivity Profiling: The Sigma-2 (S2R/TMEM97) Counter-Screen

S2R (recently identified as TMEM97) is the primary off-target. Since no highly selective S2R radioligand exists that is completely devoid of S1R affinity, a masking protocol is required.

Protocol:

- Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine). DTG binds both S1R and S2R.
- Masking Agent: Include 1 μM (+)-Pentazocine in the buffer. This saturates S1R sites, forcing [³H]-DTG to bind only to S2R.

- Calculation: The selectivity ratio =
. A ratio >100 is preferred for a "selective" S1R ligand.

Reference Ligand Benchmarks

Ligand	Class	S1R (nM)	S2R (nM)	Selectivity (S2/S1)
(+)-Pentazocine	Agonist	~2.0	>1000	>500
Haloperidol	Antagonist	~1.0	~50	~50
PRE-084	Agonist	~2.0	>1000	>500
NE-100	Antagonist	~1.5	~80	~50
BD-1047	Antagonist	~1.0	>1000	>1000

Phase 2: Functional Characterization (Mechanism of Action)

Objective: Classify the ligand as an Agonist (Chaperone Activator) or Antagonist (Chaperone Inhibitor).

Since S1R has no intrinsic signaling, functional assays must measure the restoration of homeostasis under stress or the modulation of inter-organelle signaling.

The MAM-Ca²⁺ Flux Assay (ER-to-Mitochondria Transfer)

S1R agonists stabilize the IP3R3-GRP75-VDAC1 complex at the MAM, facilitating Ca²⁺ transfer from the ER to mitochondria.

Methodology:

- Cell Model: CHO or HEK293 cells (S1R-positive).
- Sensors: Transfect with mitochondria-targeted aequorin or mt-GCaMP (to measure mitochondrial Ca²⁺ uptake) and cytosolic Fura-2 (control).

- Stimulation: Trigger ER Ca²⁺ release using ATP (purinergic stimulation) or Bradykinin.
- Readout:
 - Agonist Profile: Pre-treatment increases the amplitude of mitochondrial Ca²⁺ uptake ([Ca²⁺]) without depleting ER stores.
 - Antagonist Profile: No effect on basal [Ca²⁺], but blocks the enhancement caused by agonists (e.g., PRE-084).

Oligomerization Shift Assay (BRET)

S1R exists as oligomers (dimers/octamers). Agonists promote dissociation into active monomers/dimers; antagonists stabilize higher-order oligomers.

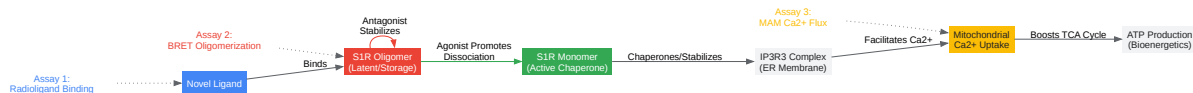
Protocol:

- Constructs: S1R fused to Renilla Luciferase (S1R-Rluc) and S1R fused to YFP (S1R-YFP).
- Expression: Co-transfect into HEK293 cells.
- Assay: Treat with test ligand.
- Result:
 - Agonist: Decrease in BRET signal (dissociation of oligomers).
 - Antagonist: Increase or no change in BRET signal (stabilization).

Phase 3: Visualizing the Mechanism

S1R Signaling & Assay Logic

The following diagram illustrates the mechanistic flow at the MAM and how specific assays interrogate these steps.

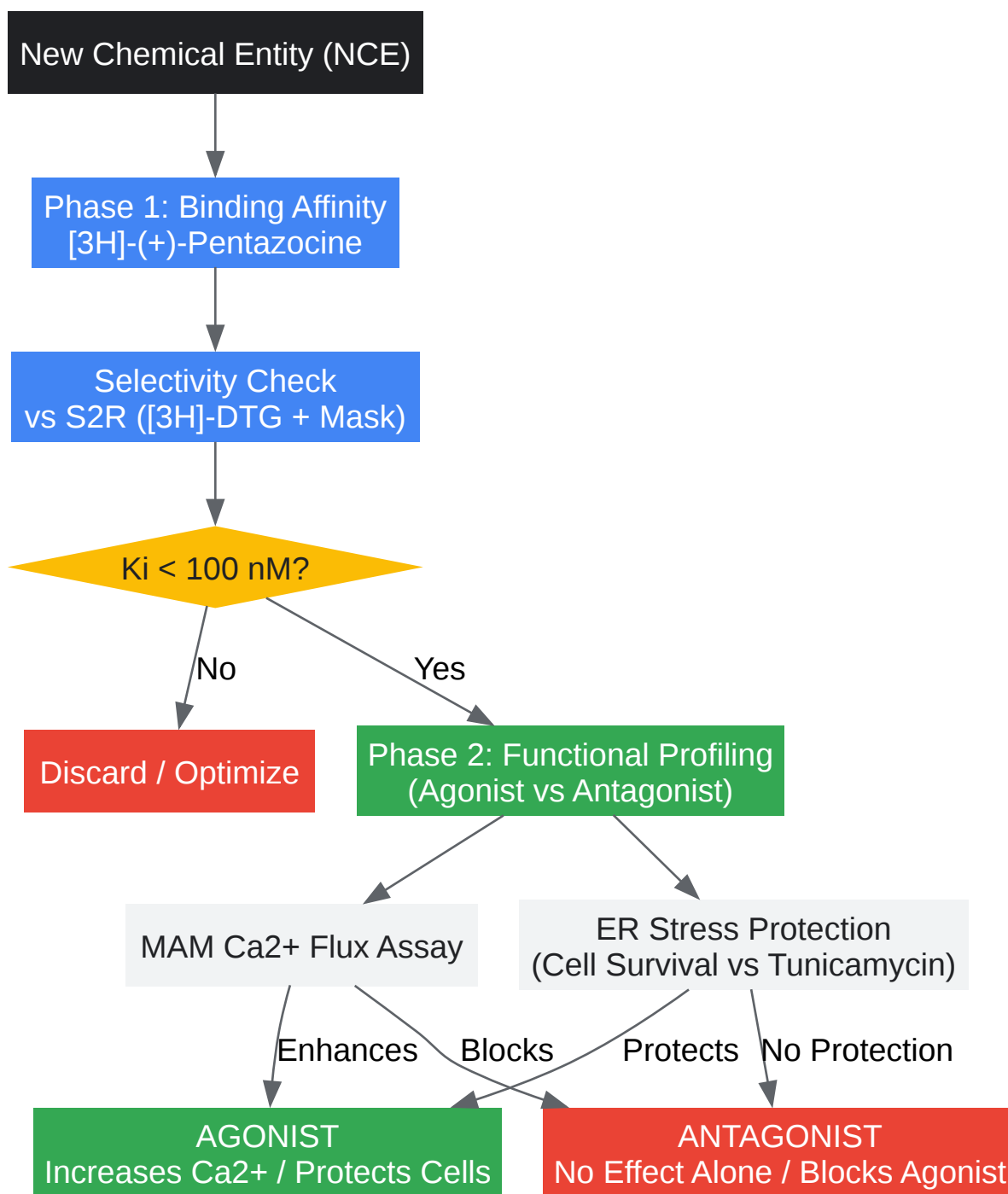


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Caption: Mechanistic flow of S1R activation at the MAM. Agonists drive the oligomer-to-monomer shift, enhancing ER-Mitochondria Ca²⁺ transfer.

Screening Workflow Cascade

A decision tree for characterizing unknown ligands.



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Caption: Step-by-step screening cascade from initial binding affinity to functional classification.

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